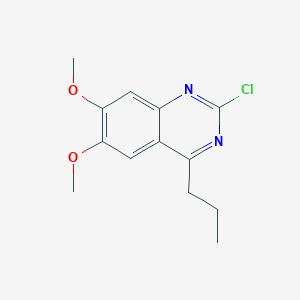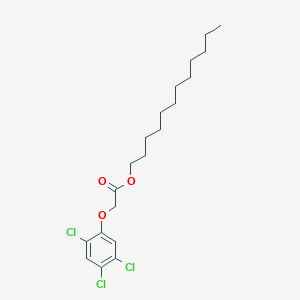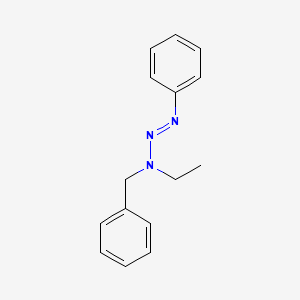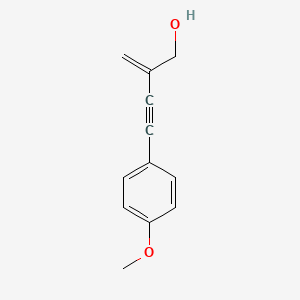
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C19H19ClOS. It is a derivative of benzene, featuring a chlorine atom, a methylphenoxy group, and a propylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps:
Formation of 4-methylphenoxybenzene: This can be achieved by reacting 4-methylphenol with a suitable halobenzene derivative under basic conditions.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable propylsulfanyl precursor with the intermediate formed in the first step.
Chlorination: The final step involves the selective chlorination of the benzene ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Scientific Research Applications
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-methylphenoxy)benzene: Lacks the propylsulfanyl group.
4-(4-Methylphenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom.
1-Chloro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group.
Uniqueness
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61166-84-5 |
|---|---|
Molecular Formula |
C16H17ClOS |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-chloro-4-(4-methylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-3-10-19-16-11-14(8-9-15(16)17)18-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
WZJBTQYDQNPTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)


![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)




